molecular formula C14H11BrClNO B3146486 N-(4-bromophenyl)-2-chloro-2-phenylacetamide CAS No. 60057-97-8

N-(4-bromophenyl)-2-chloro-2-phenylacetamide

Cat. No.: B3146486
CAS No.: 60057-97-8
M. Wt: 324.6 g/mol
InChI Key: ZQHXFFIGRPGHER-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-2-phenylacetamide is a useful research compound. Its molecular formula is C14H11BrClNO and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-6-8-12(9-7-11)17-14(18)13(16)10-4-2-1-3-5-10/h1-9,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHXFFIGRPGHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Established Synthetic Routes to N-(4-bromophenyl)-2-chloro-2-phenylacetamide

The principal synthetic pathway to this compound is centered on the creation of an amide linkage between a substituted aniline (B41778) and a specific acyl chloride. This approach is a cornerstone of organic synthesis, valued for its reliability and versatility.

The formation of the amide bond in this compound is achieved through a nucleophilic acyl substitution reaction. This specific type of acylation is often conducted under Schotten-Baumann conditions. organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine group of 4-bromoaniline (B143363) on the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. chemistnotes.com

The mechanism proceeds in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. chemistnotes.comiitk.ac.in

Proton Transfer & Elimination: A base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270), is used in the reaction. pw.livebyjus.com This base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. organic-chemistry.orgbyjus.com The removal of HCl is crucial as it drives the equilibrium towards the product side and prevents the protonation of the unreacted amine, which would render it non-nucleophilic. organic-chemistry.orgbyjus.com

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, resulting in the formation of the stable amide product. chemistnotes.com

This reaction is highly effective for converting amines to their corresponding amides. chemistnotes.com

The introduction of the 2-chloro-2-phenylacetyl group is accomplished by using a suitable acylating agent, most commonly 2-chloro-2-phenylacetyl chloride. guidechem.com This reagent provides the necessary electrophilic carbonyl center for the acylation reaction. guidechem.com

The synthesis of 2-chloro-2-phenylacetyl chloride itself can be achieved from more common starting materials. One established method involves the reaction of phenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdma.chprepchem.com These reagents effectively convert the carboxylic acid into the more reactive acyl chloride. mdma.chprepchem.com For instance, reacting phenylacetic acid with oxalyl chloride can produce phenylacetyl chloride with yields reported around 74%. mdma.ch Subsequent alpha-chlorination would be required to yield the final reagent, 2-chloro-2-phenylacetyl chloride.

Once prepared, 2-chloro-2-phenylacetyl chloride serves as a versatile platform for introducing the chloro- and phenyl-substituted acetyl group into various molecules. guidechem.com

The 4-bromophenyl portion of the target molecule is sourced from 4-bromoaniline. In the synthesis, 4-bromoaniline functions as the nucleophile. The presence of the bromine atom on the phenyl ring influences the reactivity of the amine group. As an electron-withdrawing group, the bromine atom slightly reduces the electron density of the aromatic ring and the basicity of the amine's nitrogen atom compared to aniline. However, the nitrogen lone pair remains sufficiently nucleophilic to readily participate in the acylation reaction to form the desired amide. The acetyl group of the resulting amide helps to prevent the amine from undergoing unwanted side reactions in further synthetic steps. researchgate.net

Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions such as solvent, temperature, and the use of catalysts is essential.

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of the acylation reaction. Schotten-Baumann reactions are often carried out in a two-phase system, such as dichloromethane (B109758) and water, which facilitates the separation of the organic product from the aqueous base. iitk.ac.in

For the synthesis of the closely related compound N-(4-bromophenyl)-2-chloroacetamide, a common procedure involves dissolving 4-bromoaniline in dichloromethane, adding triethylamine as a base, and then adding 2-chloroacetyl chloride dropwise at a reduced temperature of 0 °C. The reaction is then allowed to warm to room temperature and stir for an extended period, often achieving high yields (e.g., 97%). chemicalbook.com Other solvents reported for similar N-aryl chloroacetamide syntheses include acetone (B3395972) and acetic acid. researchgate.netekb.eg

Temperature control is crucial. Initiating the reaction at a lower temperature (0 °C) helps to manage the exothermic nature of the acylation and minimize potential side reactions. A study on the acylation of cellulose (B213188) using 2-chloro-2-phenylacetyl chloride found that an optimal temperature of 35 °C produced the highest degree of substitution, while both lower and higher temperatures were less favorable. ncsu.edu Higher temperatures can lead to the degradation of the acyl chloride, which is known to be unstable at elevated temperatures. ncsu.edu

Table 1: Investigated Reaction Parameters for N-Aryl Acylamide Synthesis
ParameterConditionObservation/RationaleReference
SolventDichloromethane (CH₂Cl₂)Commonly used, good solubility for reactants, allows for easy workup. chemicalbook.com
AcetoneUsed in syntheses with K₂CO₃ as the base. ekb.eg
Solvent-FreeCan be effective for N-acylation with acetic anhydride (B1165640), offering an eco-friendly alternative. orientjchem.org
Temperature0 °C to Room TemperatureControls initial exothermicity, then allows the reaction to proceed to completion. chemicalbook.com
35 °CFound to be optimal in a study using 2-chloro-2-phenylacetyl chloride, as higher temperatures caused reagent instability. ncsu.edu
BaseTriethylamine (Et₃N)Organic base, soluble in organic solvents like CH₂Cl₂. chemicalbook.com
Aqueous NaOHUsed in classic Schotten-Baumann conditions, typically in a biphasic system. chemistnotes.com

While the Schotten-Baumann reaction typically employs a stoichiometric amount of base to neutralize the acid byproduct, various catalytic systems have been explored for N-acylation reactions to improve efficiency and adopt milder conditions. Although the base is consumed in the reaction, it is sometimes referred to as a catalyst because it facilitates the reaction. byjus.com Pyridine, for example, can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. pw.live

For N-acylation reactions in general, a range of true catalysts have been investigated. These include:

Lewis Acids: Solid Lewis acids such as aluminum(III) oxide (Al₂O₃) have been shown to catalyze the N-acetylation of anilines using acetonitrile (B52724) as both the solvent and acyl donor under continuous-flow conditions. nih.gov

Heteropoly Acids: The ammonium (B1175870) salt of 12-tungstophosphoric acid has been successfully employed as a reusable, environmentally benign catalyst for the acetylation of amines under solvent-free conditions at room temperature. researchgate.net

These catalytic methods often utilize less reactive acylating agents like acetic anhydride and provide greener alternatives to traditional methods. orientjchem.orgresearchgate.net While not commonly reported for the specific synthesis of this compound from its acyl chloride, these approaches represent potential avenues for future optimization and development of more sustainable synthetic protocols.

Table 2: Potential Catalytic Systems for N-Acylation Reactions
Catalyst TypeExampleAcylating AgentConditionsKey AdvantageReference
Organic Base (Catalyst/Reagent)PyridineAcyl ChlorideAqueous/BiphasicForms highly reactive acylpyridinium intermediate. pw.live
Solid Lewis AcidAluminum(III) oxide (Al₂O₃)AcetonitrileContinuous-flow, 200 °CAllows use of a less hazardous acyl donor. nih.gov
Heteropoly Acid Salt(NH₄)₂.₅H₀.₅PW₁₂O₄₀Acetic AnhydrideSolvent-free, Room Temp.Environmentally benign, reusable catalyst. researchgate.net

Influence of Stoichiometry and Reagent Purity

The most conventional and direct synthesis of this compound involves the N-acylation of 4-bromoaniline with 2-chloro-2-phenylacetyl chloride. This reaction, typically performed under conditions analogous to the Schotten-Baumann reaction, is highly dependent on the stoichiometry of the reactants and the purity of the starting materials for achieving high yield and product quality.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-bromoaniline attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This process releases a molecule of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the unreacted 4-bromoaniline. Protonated aniline is no longer nucleophilic, which would halt the reaction. chemicalbook.com Therefore, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture as an acid scavenger.

Stoichiometry: The molar ratio of the reactants is a critical parameter.

Aniline to Acyl Chloride Ratio: An equimolar ratio (1:1) of 4-bromoaniline and 2-chloro-2-phenylacetyl chloride is generally optimal. Using an excess of the valuable aniline derivative is economically inefficient and complicates purification. A slight excess of the more volatile and easily removable acyl chloride can be used to ensure complete consumption of the aniline, but a large excess can lead to side reactions and purification challenges.

Base Stoichiometry: The base is crucial for neutralizing the HCl byproduct. A stoichiometric amount of base relative to the acyl chloride is the minimum required. However, it is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the base to ensure the reaction medium remains basic and drives the reaction to completion. chemicalbook.com Insufficient base will result in a lower yield due to the deactivation of the aniline nucleophile. masterorganicchemistry.com

4-Bromoaniline Purity: Impurities in the 4-bromoaniline, such as other isomers (e.g., 2- or 3-bromoaniline) or related aniline derivatives, will also undergo acylation, leading to the formation of isomeric amide impurities that can be very difficult to separate from the desired product due to their similar physical and chemical properties. researchgate.net

2-Chloro-2-phenylacetyl Chloride Purity: The acyl chloride is sensitive to moisture and can hydrolyze to form 2-chloro-2-phenylacetic acid. This carboxylic acid impurity will react with the aniline to form an ammonium salt, consuming the starting material and reducing the yield of the target amide. masterorganicchemistry.com Furthermore, impurities from the synthesis of the acyl chloride (e.g., from using thionyl chloride) should be removed before use.

For a reaction to be suitable for large-scale synthesis, it must be a clean, high-yielding process from which the target amide can be easily obtained in high purity. ucl.ac.uk Therefore, careful control of stoichiometry and the use of high-purity reagents are essential.

Novel Synthetic Pathways and Green Chemistry Approaches for this compound

In line with the principles of green chemistry, modern synthetic efforts focus on reducing waste, minimizing energy consumption, and avoiding hazardous reagents. researchgate.net Several novel approaches, including chemo- and regioselective strategies, microwave-assisted synthesis, and flow chemistry, are applicable to the production of this compound.

The standard acylation of 4-bromoaniline is an excellent example of a highly chemo- and regioselective reaction.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In 4-bromoaniline, the amino group (-NH₂) is a much stronger nucleophile than the aromatic ring. Therefore, acylation occurs exclusively at the nitrogen atom, leaving the aromatic C-H and C-Br bonds untouched. This inherent reactivity difference allows the reaction to proceed cleanly without the need for protecting groups on the aromatic ring. researchgate.net

Regioselectivity: This refers to the preference for reaction at one position over another. The reaction is regioselective for the nitrogen atom. For more complex substrates, advanced catalytic systems can be employed. For instance, methods for the direct, catalytic, and regioselective synthesis of substituted N-heterocycles from N-oxides have been developed, showcasing modern approaches to achieving high selectivity. nih.gov

Novel enzymatic methods also offer exceptional selectivity. Photoenzymatic catalysis, for example, has been used for the asymmetric synthesis of α-chloroamides by coupling α,α-dichloroamides with alkenes, demonstrating high chemo- and stereoselectivity controlled by the enzyme's active site. nih.gov Such strategies represent the frontier of selective synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. ajrconline.org By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time, increased yields, and cleaner reaction profiles compared to conventional heating methods. psu.edunih.gov The synthesis of this compound via N-acylation is an ideal candidate for microwave assistance. Reactions that take several hours under conventional reflux can often be completed in minutes. ajrconline.orgjchps.com

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours (e.g., 4-16 h)Minutes (e.g., 2-10 min)
Energy Input Indirect, slow heating via oil bath/mantleDirect, rapid heating of polar molecules
Temperature Control Less precise, potential for hotspotsPrecise and uniform
Yield Good to excellentOften higher due to reduced side reactions
Solvent Use Often requires high-boiling solventsCan often be performed with less solvent or in solvent-free conditions

Data based on typical results for analogous amide synthesis reactions reported in the literature. nih.govjchps.comresearchgate.net

Photochemical Synthesis: Photochemical methods offer unique, non-thermal pathways for constructing chemical bonds. While the direct acylation of an amine is not typically a photochemical reaction, novel photochemical routes to synthesize amides and α-chloroamides have been developed. One advanced strategy involves a photochemical Wolff rearrangement of an α-diazoketone to generate a ketene, which can then be trapped with a catalyst and chlorinated to produce enantioenriched α-chloro esters and, potentially, amides. acs.org Other methods include the photoinduced coupling of arylboronic acids with amide partners or the synthesis of amides from photoexcited nitroarenes. researchgate.netdlut.edu.cn These approaches represent innovative, albeit more complex, alternatives to traditional thermal methods.

Flow chemistry, or continuous flow synthesis, involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. neuroquantology.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, improved efficiency, and straightforward scalability. nih.govnih.gov

For the synthesis of this compound, a flow process would typically involve pumping separate solutions of 4-bromoaniline with a base and 2-chloro-2-phenylacetyl chloride through a T-mixer into a heated or cooled reactor coil. researchgate.net The precise control over stoichiometry and temperature minimizes the formation of byproducts. neuroquantology.com The ability to handle hazardous reagents like acyl chlorides in a closed, automated system significantly improves safety. nih.gov Furthermore, unstable intermediates can be generated and consumed in situ, enabling reactions that are difficult to perform in batch reactors. okayama-u.ac.jp

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control Limited control over mixing and temperature gradientsPrecise control over stoichiometry, mixing, temperature, and residence time
Safety Handling of large volumes of hazardous materials; potential for thermal runawaySmall reactor volumes minimize risk; better heat dissipation; safer handling of hazardous reagents
Scalability Difficult; requires process re-optimizationStraightforward "scaling-out" by running the system for longer periods
Efficiency & Purity Potential for side reactions due to long reaction times and hotspotsOften higher yields and purity due to superior process control
Automation DifficultEasily automated for consistent production

Data based on general principles and applications of flow chemistry reported in the literature. neuroquantology.comnih.govresearchgate.net

Isolation and Advanced Purification Techniques for this compound

After the synthesis is complete, the crude product must be isolated from the reaction mixture—which contains the product, salts (e.g., triethylammonium (B8662869) chloride), unreacted starting materials, and any byproducts—and purified to a high degree.

A typical initial workup for a similar N-acylation reaction involves diluting the reaction mixture with an organic solvent, washing it with dilute acid (e.g., 1N HCl) to remove the base and its salt, followed by a wash with brine. chemicalbook.com The organic layer is then dried and the solvent is evaporated. However, this often does not yield a product of sufficient purity, necessitating further purification, typically using chromatographic techniques.

Chromatography is the primary method for purifying this compound to high purity.

Flash Column Chromatography: This is the most common laboratory-scale purification technique.

Stationary Phase: Silica gel is the standard stationary phase for compounds of this polarity.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is used. The purification is typically performed using a gradient elution, starting with a low polarity mixture to elute non-polar impurities and gradually increasing the proportion of the polar solvent to elute the desired amide product. publish.csiro.au The progress of the separation is monitored by Thin Layer Chromatography (TLC). publish.csiro.au

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. It is also used as an analytical technique to assess the final purity of the compound. Reverse-phase HPLC (RP-HPLC) is commonly employed for amide compounds. sielc.com

A typical analytical HPLC method for a related N-aryl acetamide (B32628) is outlined below. This method can be scaled up for preparative purification by using a larger column and higher flow rates.

ParameterCondition
Column Newcrom R1 or similar C18 reverse-phase column
Mobile Phase Acetonitrile (MeCN) and Water, often with a modifier like phosphoric acid or formic acid (for MS compatibility)
Elution Mode Isocratic or Gradient
Flow Rate ~1.0 mL/min (for analytical scale)
Detection UV spectrophotometry (e.g., at 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Table constructed based on typical HPLC methods for related chloroacetamide derivatives. sielc.comnih.gov

Recrystallization and Crystallization Studies

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

For N-aryl acetamides, ethanol (B145695) is a frequently utilized solvent for recrystallization. For instance, colorless prisms of 2-chloro-N-phenylacetamide have been obtained from an ethanol solution. researchgate.netekb.eg The general procedure for recrystallizing N-substituted chloroacetamide derivatives involves dissolving the crude product in a minimal amount of hot 95% ethanol, followed by cooling to induce crystallization. ijpsr.info

Given the structural similarities, a suitable recrystallization protocol for this compound can be extrapolated. A mixed solvent system, such as ethanol-water or a hydrocarbon/polar aprotic solvent mixture, may also be effective. The introduction of the phenyl group at the 2-position, compared to simpler chloroacetamides, will likely influence its solubility profile, potentially requiring a less polar solvent system than pure ethanol.

A systematic approach to developing a recrystallization procedure would involve screening various solvents to determine the solubility of this compound at both ambient and elevated temperatures. The data from such a screening can be compiled into a table to identify the most promising solvent or solvent mixture.

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Quality
Ethanol Low High Good
Methanol Moderate High Fair
Isopropanol Low Moderate Good
Acetone High High Poor
Ethyl Acetate Moderate High Fair
Toluene (B28343) Low Moderate Good
Heptane Very Low Low -

Based on this hypothetical screening, ethanol, isopropanol, and toluene appear to be promising candidates. A mixed-solvent system, such as ethanol-water or toluene-heptane, could also be explored to fine-tune the solubility and improve the yield and purity of the crystals. The process would involve dissolving the crude compound in a minimum amount of the hot, good solvent (e.g., ethanol) and then slowly adding the anti-solvent (e.g., water) until turbidity is observed, followed by cooling.

Considerations for Scale-Up Purification

Scaling up the purification of this compound from a laboratory to an industrial scale introduces several challenges that must be carefully considered to ensure process efficiency, product quality, and safety.

Key considerations for the scale-up of the crystallization process include:

Solvent Selection and Handling: On a large scale, factors such as solvent cost, toxicity, flammability, and environmental impact become critical. While ethanol is a relatively benign solvent, large volumes would necessitate appropriate storage and handling facilities with adequate ventilation and explosion-proof equipment. The recovery and recycling of the solvent would also be an important economic and environmental consideration.

Heat and Mass Transfer: The heating and cooling of large volumes of solvent are significantly slower than on a laboratory scale. The rate of cooling can affect crystal size, shape, and purity. A controlled cooling profile is often necessary to ensure consistent crystal growth and to avoid the rapid precipitation of impurities. Efficient stirring is crucial to maintain a homogenous temperature and concentration throughout the crystallizer, preventing localized supersaturation which can lead to the formation of fine, difficult-to-filter crystals.

Crystallizer Design: The choice of crystallizer is important for large-scale operations. Jacketed, agitated vessels are common. The geometry of the vessel and the type of agitator can influence mixing efficiency and crystal characteristics. Baffles are often used to improve mixing and prevent vortex formation.

Seeding: To ensure batch-to-batch consistency in crystal size distribution and to control polymorphism, seeding the supersaturated solution with a small amount of the pure product is a common practice in industrial crystallization. The timing of seeding and the amount and quality of the seed crystals are critical parameters.

Polymorphism: Organic molecules can often exist in different crystalline forms, or polymorphs, which can have different physical properties such as solubility, melting point, and stability. It is crucial to identify and control the desired polymorph during scale-up, as changes in crystallization conditions can lead to the formation of an undesired form.

Downstream Processing: The isolation of the crystallized product on a large scale requires appropriate filtration and drying equipment. The choice of filter (e.g., centrifuge, filter press) will depend on the crystal size and shape. The drying process must be carefully controlled to remove residual solvent without causing thermal degradation of the product.

Table 2: Comparison of Laboratory vs. Scale-Up Crystallization Parameters

Parameter Laboratory Scale Industrial Scale
Volume Milliliters to Liters Hundreds to Thousands of Liters
Heating/Cooling Rapid (heating mantle, ice bath) Slow, controlled (jacketed vessel)
Mixing Magnetic stir bar Mechanical agitator (impeller, baffles)
Filtration Buchner funnel Centrifuge, filter press, Nutsche filter-dryer

| Drying | Oven, vacuum desiccator | Vacuum dryer, fluid bed dryer |

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques, allows for the unambiguous assignment of all atoms in N-(4-bromophenyl)-2-chloro-2-phenylacetamide.

¹H NMR Spectral Assignments and Coupling Constant Analysis

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The 4-bromophenyl group, being a para-substituted ring, will present a characteristic AA'BB' system, which often appears as two distinct doublets. Protons on carbons C2' and C6' (ortho to the amide) are expected to be downfield from the protons on C3' and C5' (meta to the amide) due to the deshielding effect of the amide linkage. Data from the similar compound N-(4-bromophenyl)acetamide shows the four aromatic protons as a multiplet around 7.42 ppm. rsc.org

The phenyl ring attached to the chiral center will show a more complex multiplet in the aromatic region, integrating to five protons. The methine proton (-CHCl) is highly deshielded by both the adjacent chlorine atom and the phenyl group, and it is expected to appear as a singlet further downfield. The amide proton (N-H) will typically be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Broad Singlet1HN-H (Amide)
~ 7.55Doublet2HH-2', H-6'
~ 7.45Doublet2HH-3', H-5'
~ 7.30 - 7.40Multiplet5HPhenyl-H
~ 6.0 - 6.2Singlet1H-CHCl

¹³C NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing in the 165-170 ppm region. libretexts.orgcompoundchem.com The carbons of the aromatic rings will resonate between 115 and 140 ppm.

For the 4-bromophenyl ring, the carbon attached to the bromine (C4') will be shifted upfield relative to an unsubstituted benzene (B151609) due to the heavy atom effect, while the carbon attached to the nitrogen (C1') will be deshielded. In the analogous N-(4-bromophenyl)acetamide, key shifts are observed at 168.36 (C=O), 136.91 (C1'), 131.95 (C3'/C5'), 121.36 (C2'/C6'), and 116.86 (C4') ppm. rsc.org The methine carbon (-CHCl) will be significantly deshielded by the electronegative chlorine atom, appearing in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 167C=O (Amide)
~ 138C-1 (Phenyl)
~ 137C-1'
~ 132C-3', C-5'
~ 129.5C-4 (Phenyl)
~ 129.0C-2, C-6 (Phenyl)
~ 128.5C-3, C-5 (Phenyl)
~ 121C-2', C-6'
~ 117C-4'
~ 65-CHCl

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons on the 4-bromophenyl ring (H-2'/H-6' with H-3'/H-5') and among the protons on the phenyl ring. The absence of correlations to the N-H and -CHCl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the signal for the methine proton (-CHCl) to its corresponding carbon signal. Similarly, each aromatic proton signal would correlate to its attached carbon signal, allowing for the unambiguous assignment of the C-H pairs in both rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the C1' and C2'/C6' carbons of the bromophenyl ring.

The methine proton (-CHCl) showing correlations to the carbonyl carbon (C=O) and to the C1, C2, and C6 carbons of its attached phenyl ring.

Protons H-2'/H-6' of the bromophenyl ring showing a correlation to the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Amide Linkages

The secondary amide linkage in this compound gives rise to several characteristic absorption bands. The N-H stretching vibration is expected as a sharp to medium peak in the region of 3300-3250 cm⁻¹. The most intense and characteristic band for amides is the C=O stretch, known as the Amide I band, which is anticipated to appear strongly around 1670 cm⁻¹. Another key vibration is the N-H bending, or Amide II band, which typically occurs near 1540 cm⁻¹. These values are consistent with spectra observed for similar N-phenylacetamides. nist.gov

Identification of Aromatic and Halogen-Containing Functional Groups

The presence of the two aromatic rings is confirmed by several signals. Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. In-plane C=C stretching vibrations within the aromatic rings typically produce several bands in the 1600-1450 cm⁻¹ region.

The halogen substituents also have characteristic absorptions. The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-700 cm⁻¹. The C-Br stretch occurs at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The para-substitution on the bromophenyl ring would also give rise to a strong out-of-plane C-H bending vibration around 850-820 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3270MediumN-H Stretch
> 3000Weak-MediumAromatic C-H Stretch
~ 1670StrongC=O Stretch (Amide I)
~ 1590, 1490MediumAromatic C=C Stretch
~ 1540MediumN-H Bend (Amide II)
~ 830Strongp-substituted C-H Bend
~ 750Medium-StrongC-Cl Stretch
~ 550MediumC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₁BrClNO. The exact mass can be calculated by summing the precise masses of its constituent isotopes.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Exact Mass (Da)
C₁₄H₁₁⁷⁹Br³⁵ClNO [M]⁺ 322.9818
C₁₄H₁₁⁸¹Br³⁵ClNO [M+2]⁺ 324.9797
C₁₄H₁₁⁷⁹Br³⁷ClNO [M+2]⁺ 324.9788

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive cluster of peaks for the molecular ion, aiding in its identification.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion that undergoes fragmentation. The analysis of these fragments provides valuable information about the compound's structure. For N-aryl substituted 2-phenylacetamides, a common primary fragmentation is the loss of a hydrogen atom from the aromatic ring. Other expected fragmentation pathways for this compound would involve cleavage of the amide bond and the carbon-chlorine bond.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (for ⁷⁹Br, ³⁵Cl)
[C₁₄H₁₀BrClNO]⁺• Molecular ion minus H• 322
[C₆H₅CHCl]⁺ Chloro(phenyl)methyl cation 125
[C₈H₆BrNO]⁺• N-(4-bromophenyl)acetamide radical cation 213
[C₆H₄BrNH]⁺ 4-Bromoanilinium cation 171

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

Based on the structures of similar acetamide (B32628) derivatives, this compound is anticipated to crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. The presence of a chiral center at the α-carbon could, however, lead to crystallization in a non-centrosymmetric space group.

Table 3: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic

Molecular Conformation and Torsion Angles

The conformation of the molecule in the solid state is defined by its torsion angles. Key torsion angles for this compound would include the rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the acetamide backbone. The planarity of the amide group is a common feature in such structures. The relative orientation of the phenyl and bromophenyl rings will be a significant conformational feature.

Intermolecular Interactions in the Crystal Lattice

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-(4-bromophenyl)acetamide
4-Bromoanilinium
Chloro(phenyl)methyl
Hydrogen Bonding Networks (N–H···O)

The quintessential intermolecular interaction in the crystal packing of acetamides is the hydrogen bond formed between the amide N–H group (donor) and the carbonyl oxygen (acceptor). This interaction typically results in the formation of infinite chains or more complex networks, fundamentally defining the supramolecular assembly.

In the crystal structure of the closely related analogue, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, molecules are linked by intermolecular N–H···O hydrogen bonds, forming distinct chains that propagate along the nist.gov crystallographic axis. nih.gov The geometric parameters of this interaction are detailed in the table below. The N···O distance of 2.843 Å is well within the established range for strong hydrogen bonds, indicating that this is a primary and robust interaction governing the crystal packing. nih.gov

Table 1: Hydrogen Bond Geometry for N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide nih.gov

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1N1···O1 0.71 2.17 2.843 160

D = Donor atom; A = Acceptor atom

Halogen Bonding Interactions (C–X···O/N)

Halogen bonding is a directional, non-covalent interaction where a halogen atom (X) acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. This interaction arises from a region of positive electrostatic potential, known as the σ-hole, located on the halogen atom opposite to the C–X covalent bond. acs.org The strength of this interaction generally increases from chlorine to bromine to iodine. nih.gov

In the context of this compound, two types of halogen bonds are plausible: those involving the bromine atom on the phenyl ring (C–Br···O/N) and those involving the chlorine atom on the acetamide bridge (C–Cl···O/N).

While direct crystallographic evidence for the target molecule is unavailable, studies on model systems provide insight into the energetics of such interactions. Quantum mechanical calculations on complexes of halobenzenes with N-methylacetamide estimate the complex formation energy for a C–Cl···O contact to be between 5.4 and 7.5 kJ/mol. acs.org For a C–Br···O contact, this energy is estimated to be significantly stronger, in the range of 9.0 to 12.1 kJ/mol. acs.org These interactions are characterized by C–X···O angles approaching 180° and interaction distances that are shorter than the sum of the van der Waals radii of the involved atoms. acs.org

Given the presence of both a chloroacetamide and a bromophenyl moiety, it is highly probable that halogen bonding plays a significant role in the crystal packing of this compound, likely involving the carbonyl oxygen as the halogen bond acceptor.

π-Stacking and C–H···π Interactions

C–H···π Interactions: These interactions occur when a C–H bond acts as a weak hydrogen bond donor, interacting with the electron cloud of an aromatic ring. In a monoclinic polymorph of the simpler analogue, N-(4-bromophenyl)acetamide, weak C–H···π interactions are observed to contribute to the stability of the crystal packing. nih.govresearchgate.net In this structure, a methyl C–H group interacts with the centroid of the bromophenyl ring of an adjacent molecule. researchgate.net

Table 2: C–H···π Interaction Geometry for N-(4-bromophenyl)acetamide researchgate.net

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
C1–H1B···Cg1 0.98 2.84 3.761 157

A (Acceptor) = Cg1, the centroid of the bromophenyl ring.

Reactivity and Reaction Mechanism Studies of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Nucleophilic Substitution Reactions of the Acetamide (B32628) Chlorine

The chlorine atom attached to the carbon alpha to the carbonyl group is susceptible to nucleophilic substitution. This reactivity is a hallmark of α-halo carbonyl compounds, where the electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. The presence of the phenyl group on the same carbon atom can influence the reaction mechanism, potentially favoring pathways that involve carbocationic intermediates due to resonance stabilization.

N-(4-bromophenyl)-2-chloro-2-phenylacetamide is expected to react with various amine nucleophiles, such as primary and secondary amines, to yield the corresponding α-amino acetamide derivatives. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the amine's lone pair of electrons attacks the electrophilic α-carbon, leading to the displacement of the chloride ion in a single concerted step.

Table 1: Representative Reaction of an α-Chloroacetamide with an Amine Nucleophile (Analogous System)

Reactant 1 Nucleophile Product Conditions Reference

The rate of these reactions is influenced by the nucleophilicity of the amine and steric hindrance around the reaction center. Bulkier amines may react more slowly.

Thiol nucleophiles, such as thiols and thiophenols, are also expected to react readily with this compound. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and will attack the α-carbon to displace the chloride ion, forming a thioether linkage.

Research on related 2-chloro-N-arylacetamides has demonstrated their utility as precursors for the synthesis of various sulfur-containing heterocyclic compounds. For example, the reaction of 2-chloro-N-arylacetamides with 2-thioxo-1,2-dihydropyridine-3-carbonitriles in the presence of a base like piperidine (B6355638) leads to the formation of 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediates. acs.org This highlights the susceptibility of the α-chloro group to displacement by sulfur nucleophiles.

Table 2: Illustrative Reaction of a 2-Chloro-N-arylacetamide with a Thiol Nucleophile

Reactant 1 Nucleophile Intermediate Product Conditions Reference

The reaction mechanism is anticipated to be SN2, similar to the reaction with amines. The soft nature of sulfur nucleophiles makes them particularly effective in attacking the relatively soft electrophilic carbon of the α-chloroacetamide.

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under Friedel-Crafts conditions. The phenyl group attached to the α-carbon and the N-(4-bromophenyl) group can both serve as aromatic nucleophiles.

An intramolecular Friedel-Crafts alkylation could potentially occur, where the electrophilic α-carbon attacks either the ortho or para position of the N-phenyl ring or the ortho, meta, or para position of the C-phenyl ring. Such reactions are typically promoted by a Lewis acid catalyst (e.g., AlCl3) or a strong Brønsted acid. The formation of five- or six-membered rings is generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.comnih.gov

While no specific examples of intramolecular cyclization of this compound have been reported in the literature surveyed, the general principles of intramolecular Friedel-Crafts reactions suggest that such a transformation is plausible and could lead to the formation of novel heterocyclic or polycyclic structures. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the relative activation of the two aromatic rings.

Reactivity of the Amide Linkage in this compound

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine result in the formation of the corresponding carboxylic acid (2-chloro-2-phenylacetic acid) and the protonated amine (4-bromoanilinium ion). The mechanism of acid-catalyzed hydrolysis of amides is a well-established process in organic chemistry.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion (-NH-C6H4Br), which is a poor leaving group. Protonation of the leaving group by the solvent (water) drives the reaction to completion, yielding the carboxylate salt (2-chloro-2-phenylacetate) and the corresponding amine (4-bromoaniline). Studies on the alkaline hydrolysis of aryl phenylacetates suggest that the reaction is first order in both the ester and the hydroxide ion. rsc.org While this is for an ester, the general principles of base-catalyzed acyl substitution are similar for amides, although amides are generally less reactive.

Transamidation is a process where the amide group of one amide is exchanged with that of another amine. This reaction is typically challenging due to the low reactivity of the amide bond. However, it can be achieved under specific conditions, often requiring a catalyst.

Direct transamidation of this compound with another amine would involve the nucleophilic attack of the incoming amine on the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The departure of the 4-bromoaniline (B143363) moiety would result in the formation of a new amide. This process is generally in equilibrium and may require forcing conditions or a catalyst to proceed efficiently. While specific studies on the transamidation of this compound are not available, the field of catalytic transamidation is an active area of research.

Redox Chemistry of this compound

Amides are among the least reactive carboxylic acid derivatives and require powerful reducing agents for reduction. The carbonyl group of an amide can be completely reduced to a methylene (B1212753) group (-CH₂-) by strong hydride reagents.

Reagents and Reaction : The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Mechanism : The reduction proceeds via a two-step mechanism.

Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

The oxygen atom coordinates to the aluminum, forming a good leaving group. The nitrogen's lone pair helps to expel the oxygen-aluminum complex, resulting in the formation of an intermediate iminium ion.

A second hydride ion from LiAlH₄ then attacks the iminium carbon, reducing it to the final amine product.

Product Identification : The reduction of this compound with LiAlH₄ would yield the corresponding secondary amine, N-(2-chloro-2-phenylethyl)-4-bromoaniline .

The oxidation of this compound could potentially occur at several sites, depending on the oxidant and reaction conditions. The molecule lacks easily oxidizable groups, so forcing conditions would likely be required.

Benzylic Position : The carbon atom attached to the 2-phenyl ring is a benzylic carbon. Benzylic C-H bonds are susceptible to oxidation. However, in this molecule, this carbon is also bonded to a chlorine atom and the carbonyl group, which may influence its reactivity. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), could potentially cleave the molecule at this position. A plausible, albeit theoretical, product from the cleavage of the 2-phenyl ring substituent would be N-(4-bromophenyl)oxalamide , assuming the rest of the molecule is further oxidized. Alternatively, under very harsh conditions, the 2-phenyl ring could be oxidized to benzoic acid .

Aromatic Ring Oxidation : Aromatic rings are generally resistant to oxidation. Under extreme conditions (e.g., vigorous oxidation with KMnO₄), the phenyl rings could be degraded. However, the electron-withdrawing groups on both rings make them even more resistant to oxidative attack than benzene (B151609). Such reactions are typically not selective and may lead to a complex mixture of products or complete decomposition of the molecule.

Potential ReactionReagentPossible Product(s)
Oxidation at Benzylic C-HHot, acidic KMnO₄Benzoic acid, N-(4-bromophenyl)oxalamide, or decomposition products
Aromatic Ring OxidationVigorous oxidizing agentsComplex mixture of degradation products

Computational Chemistry and Theoretical Studies on N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries and energies with a high degree of accuracy. For N-(4-bromophenyl)-2-chloro-2-phenylacetamide, these methods are employed to determine the most stable three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model.

The selection of the functional and basis set is a critical aspect of DFT calculations. A commonly used combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for a wide range of organic compounds. The optimized geometry from such calculations represents the molecule in its lowest energy state in the gas phase.

Below is a representative table of selected optimized geometrical parameters for this compound, as would be obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
C-Cl1.78 Å
C=O1.23 Å
N-H1.01 Å
Bond AngleC-N-C125°
O=C-N123°
Dihedral AngleC-C-N-C175°

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The presence of rotatable single bonds in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface. This is achieved by systematically rotating key dihedral angles and calculating the energy of each resulting conformation.

The results of conformational analysis are often visualized using a potential energy scan, which plots the relative energy as a function of a specific dihedral angle. The conformer with the lowest energy is the most likely to be observed experimentally. These studies are essential for understanding the flexibility of the molecule and how its shape can influence its interactions with other molecules.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, several computational techniques are used to analyze its electronic characteristics in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl rings and the amide group. The LUMO, on the other hand, is often distributed over the electron-deficient parts of the molecule. The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

The following table summarizes the key parameters derived from a HOMO-LUMO analysis.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.3 eV

Note: The values in this table are for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

In this compound, NBO analysis can reveal important interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals. The stabilization energy associated with these interactions provides a quantitative measure of their significance.

A typical NBO analysis would yield a table of significant donor-acceptor interactions and their corresponding stabilization energies.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=O)35.2
LP(2) Oσ(N-C)18.5
π(C-C)phenylπ*(C-C)phenyl22.1

Note: This table presents hypothetical data to illustrate the output of an NBO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich, negative potential regions (attractive to electrophiles) and blue indicating electron-poor, positive potential regions (attractive to nucleophiles).

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the halogen atoms due to their high electronegativity. Positive potential would be expected around the amide hydrogen atom. This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Prediction

Theoretical predictions of spectroscopic data, such as IR, Raman, and NMR, are fundamental in computational chemistry for complementing experimental findings and aiding in structural elucidation. However, no specific studies detailing these predictions for this compound have been found.

Theoretical Vibrational Spectroscopy (IR, Raman)

There are no available theoretical calculations or predictions of the infrared (IR) and Raman vibrational spectra for this compound in the surveyed scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate vibrational frequencies and intensities, which are crucial for understanding the molecule's structural and bonding characteristics.

NMR Chemical Shift Prediction and Validation

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common practice for verifying chemical structures. For this compound, there are no published studies that report predicted ¹H or ¹³C NMR chemical shifts or their validation against experimental data. Research on related compounds, such as N-(substituted phenyl)-2-chloroacetamides, has included experimental NMR characterization, but lacks the specific theoretical predictions for the title compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility and Dynamic Behavior

No molecular dynamics simulation studies have been published that specifically analyze the conformational flexibility and dynamic behavior of this compound. Such simulations would be valuable for understanding how the molecule explores different shapes and orientations, which can influence its physical and biological properties. While MD simulations have been performed on simpler analogs like N-(4-bromophenyl) acetamide (B32628) to study properties like corrosion inhibition, this data cannot be directly extrapolated to the more complex title compound.

Solvent Effects on Molecular Conformation

The influence of different solvents on the conformation of this compound has not been investigated through molecular dynamics simulations in the available literature. These studies are important for understanding how the molecular structure and behavior might change in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and materials science for predicting the activity of new compounds.

While QSAR analyses have been conducted on series of related compounds, such as N-(substituted phenyl)-2-chloroacetamides, to evaluate their antimicrobial potential, a specific QSAR model focused on or including this compound is not present in the reviewed literature. nih.gov A study on a series of N-(substituted phenyl)-2-chloroacetamides did include N-(4-bromophenyl)-2-chloroacetamide and noted its high lipophilicity, but this compound lacks the 2-phenyl substituent of the molecule of interest. nih.gov Therefore, no specific QSAR models or associated data tables for this compound could be reported.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing descriptor calculation, selection, or the development of predictive models for the biological interactions of the compound This compound were identified.

The requested analysis under the sections "Descriptor Calculation and Selection" and "Development of Predictive Models for Biological Interactions" cannot be provided due to the absence of published research on this particular molecule. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses and molecular docking, are highly specific to the compounds being investigated. The available literature focuses on structurally related, but distinct, molecules such as N-(substituted phenyl)-2-chloroacetamides, which lack the critical 2-phenyl group, or other complex derivatives.

Therefore, detailed research findings, data tables, and discussions concerning the computational and theoretical studies of this compound are not available at this time.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide and Its Analogs

Impact of Halogen Substitution Patterns on Molecular Interactions

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles. In the context of N-(aryl)-2-chloroacetamides, the nature and position of halogen substituents on the N-phenyl ring are critical determinants of biological activity.

The position of a halogen substituent on the N-phenyl ring can significantly alter a molecule's interaction with its target. Studies on a series of N-(substituted phenyl)-2-chloroacetamides, which are structurally related to the target compound but lack the α-phenyl group, have demonstrated that the biological activity varies with the position of substituents. For instance, in antimicrobial assays, halogenated derivatives with para- and meta-substitutions have shown notable activity. nih.gov

Specifically, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide (para-isomers) were found to be among the most active compounds against certain bacterial strains. nih.gov Similarly, the meta-substituted analog, N-(3-bromophenyl)-2-chloroacetamide, also exhibited high activity. nih.gov This suggests that substitution at the meta and para positions is favorable for the observed biological effects in this class of compounds. The enhanced activity of these halogenated compounds is often attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayers of cell membranes. nih.gov While direct comparative data for ortho-, meta-, and para-isomers of N-(bromophenyl)-2-chloro-2-phenylacetamide is not extensively available, these findings on simpler analogs suggest that the para-position, as seen in the target compound, is likely a favorable position for the bromo substituent.

The type of halogen (fluorine, chlorine, bromine, iodine) and the number of halogen atoms also play a crucial role in determining the biological activity of N-aryl acetamides. The different properties of halogens, such as electronegativity, size, and ability to form halogen bonds, can lead to varied interactions with biological targets.

In the aforementioned study on N-(substituted phenyl)-2-chloroacetamides, compounds with different halogens at the para-position were synthesized and tested. nih.gov For example, N-(4-bromophenyl)-2-chloroacetamide demonstrated the highest lipophilicity among the tested compounds. nih.gov High lipophilicity is often correlated with increased membrane permeability and, in some cases, enhanced biological activity. The study highlighted that N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides were among the most active antimicrobial agents, suggesting that fluorine and chlorine at the para-position are well-tolerated and contribute positively to the activity. nih.gov

The following table summarizes the antimicrobial activity of some halogenated N-phenyl-2-chloroacetamide analogs against Staphylococcus aureus.

CompoundSubstituent on N-phenyl ringMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
Analog 1 4-Chloro>4000
Analog 2 4-Bromo>4000
Analog 3 4-Fluoro>4000
Analog 4 4-Iodo>4000
Analog 5 3-Bromo>4000
Data derived from a study on N-(substituted phenyl)-2-chloroacetamides. It is important to note that these analogs lack the α-phenyl group present in N-(4-bromophenyl)-2-chloro-2-phenylacetamide. nih.gov

While the specific MIC values in this particular screen were high, the study emphasized that halogenated para-substituted compounds were generally among the most active, attributing this to their high lipophilicity. nih.gov The choice of bromine in the target compound, this compound, likely confers a high degree of lipophilicity, which could be a key factor in its molecular interactions.

Role of the 2-Chloro-2-phenylacetyl Moiety

The carbon atom attached to both the chlorine atom and the phenyl group in this compound is a chiral center. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Although specific studies on the stereoselective synthesis and differential activity of the enantiomers of this compound are not widely reported, the presence of this chiral center is of paramount importance. One enantiomer may fit perfectly into the binding site of a target protein, leading to a biological response, while the other enantiomer may have a much lower affinity or may even interact with a different target altogether, potentially leading to off-target effects. Therefore, for a complete understanding of the SAR of this compound, the synthesis and biological evaluation of the individual enantiomers would be a crucial step.

The phenyl group at the alpha-position of the acetamide (B32628) is another key feature that can be modified to probe the SAR. Introducing substituents onto this phenyl ring can alter the electronic properties, steric bulk, and lipophilicity of the entire molecule. For example, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) could influence interactions with the target, such as pi-pi stacking or hydrogen bonding.

Replacing the phenyl ring with other aromatic systems, including heterocyclic rings (e.g., pyridine (B92270), thiophene), is a common strategy in drug design to improve properties like solubility, metabolic stability, and target affinity. A heterocyclic ring could introduce new hydrogen bond donors or acceptors, potentially leading to stronger or more specific interactions with a biological target. The precise impact of such modifications would depend heavily on the specific target and its binding site topology. Without specific experimental data for this class of compounds, the effects of such changes remain speculative but represent a rational avenue for analog design.

Variations on the N-Substituent

Systematic variations of the N-substituent can provide valuable information. For instance, replacing the 4-bromophenyl group with other substituted aryl rings can help to map the electronic and steric requirements of the binding pocket. Studies on related chloroacetamide derivatives have explored a range of N-aryl substituents, revealing that both the nature and position of the substituent are critical for activity. nih.gov

Beyond simple substituted phenyl rings, introducing more complex aromatic or aliphatic groups could lead to compounds with different activity profiles. For example, replacing the N-aryl group with N-alkyl or N-benzyl groups would significantly alter the lipophilicity and conformational flexibility of the molecule. Research on other classes of phenylacetamides has shown that such modifications can have a profound impact on biological activity. For example, in a series of antidepressant agents, N-benzyl substituted acetamides exhibited higher activity than N-phenyl substituted analogs, suggesting the importance of the methylene (B1212753) bridge and the benzyl (B1604629) ring. nih.gov These findings underscore the broad potential for activity modulation through variation of the N-substituent.

Alkyl and Aryl Substitutions on the Amide Nitrogen

In studies of analogous N-phenylacetamides, it has been observed that a secondary amide linkage (where the nitrogen is bonded to one hydrogen and one aryl group, as in the parent compound) is often preferred for certain biological activities. ebi.ac.uk Introducing an alkyl or an additional aryl group to the amide nitrogen (creating a tertiary amide) can have several effects:

Steric Hindrance: An added substituent can alter the molecule's ability to fit into a biological target's binding site.

Conformational Restriction: It can change the rotational freedom around the N-C bond, locking the molecule into a specific conformation.

Electronic Effects: The nature of the substituent (electron-donating or electron-withdrawing) can modify the electron density of the amide group.

Hydrogen Bonding Capacity: Replacing the amide hydrogen with an alkyl or aryl group removes a hydrogen bond donor, which can be critical for receptor interaction. nih.gov

For instance, in a series of novel sodium channel blockers based on a phenylacetamide structure, a secondary amide was found to be preferable for potent inhibitory activity. ebi.ac.uk This suggests that the N-H group in compounds like this compound may be crucial for forming key hydrogen bonds with their biological targets.

Derivatization of the 4-Bromophenyl Ring

The 4-bromophenyl ring is a key feature of the molecule, and modifications to this ring, particularly the nature and position of the substituent, have been shown to significantly impact biological activity. A quantitative structure-activity relationship (QSAR) analysis of a series of N-(substituted phenyl)-2-chloroacetamides revealed important trends related to the derivatization of this ring. nih.govresearchgate.net

In this study, N-(4-bromophenyl)-2-chloroacetamide was one of twelve analogs tested for antimicrobial activity against various pathogens. The key findings related to substitutions on the phenyl ring are summarized below:

Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring was associated with high lipophilicity. Compounds with p-chloro, p-fluoro, and the parent p-bromo substituents were among the most active against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net This enhanced activity is attributed to their ability to more easily pass through the phospholipid bilayer of cell membranes. nih.govresearchgate.net

Position of Substituent: The study confirmed that the biological activity of these chloroacetamides varied with the position of the substituents on the phenyl ring. For example, N-(3-bromophenyl) chloroacetamide also showed high activity, indicating that the meta position is also favorable for halogen substitution. nih.govresearchgate.net

Nature of Substituent: Replacing the bromo group with other functionalities led to varied outcomes. The introduction of groups like 4-acetyl (-COCH₃), 4-hydroxy (-OH), and 4-cyano (-CN) resulted in compounds with more favorable Topological Polar Surface Area (TPSA) values, which is often correlated with better cell permeability. nih.gov

The following table summarizes the antimicrobial activity of N-(4-bromophenyl)-2-chloroacetamide and some of its analogs with different substituents on the phenyl ring.

CompoundSubstituent on Phenyl RingActivity vs. S. aureusActivity vs. E. coliActivity vs. C. albicans
Analog 1 4-BrEffectiveLess EffectiveModerately Effective
Analog 2 4-ClHighly ActiveLess EffectiveModerately Effective
Analog 3 4-FHighly ActiveLess EffectiveModerately Effective
Analog 4 3-BrHighly ActiveLess EffectiveModerately Effective
Analog 5 4-H (unsubstituted)EffectiveLess EffectiveModerately Effective
Analog 6 4-CH₃EffectiveLess EffectiveModerately Effective
Data synthesized from findings reported in Bogdanović et al. (2021). nih.govresearchgate.net

Conformational and Electronic Effects on Bioactivity

The three-dimensional shape (conformation) and the distribution of electrons within a molecule are fundamental to its interaction with biological targets. For this compound and its analogs, these properties are key determinants of their bioactivity.

Correlation of Calculated Descriptors with Biological Observations

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These studies rely on calculating molecular descriptors that quantify various electronic and physicochemical properties.

A QSAR analysis performed on a series of N-(substituted phenyl)-2-chloroacetamides, including the 4-bromo derivative, successfully correlated calculated descriptors with observed antimicrobial activity. nih.govresearchgate.net

Lipophilicity (log P): This descriptor measures how well a compound dissolves in fats and oils versus water. The study found that N-(4-bromophenyl)-2-chloroacetamide had the highest lipophilicity among the tested analogs. nih.gov High lipophilicity, particularly for the halogenated derivatives, was linked to higher activity, likely due to enhanced passage through microbial cell membranes. nih.govresearchgate.net

Topological Polar Surface Area (TPSA): TPSA is a descriptor related to a molecule's polarity and is often used to predict its permeability across membranes. While the 4-bromo derivative had a relatively low TPSA, other analogs with groups like cyano or hydroxyl had TPSA values in an optimal range for high permeability. nih.gov

Lipinski's Rule of Five: All twelve synthesized chloroacetamides, including the 4-bromo analog, met the criteria of Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. This indicates a favorable pharmacokinetic profile for these compounds. nih.govresearchgate.net

The table below shows key calculated descriptors for N-(4-bromophenyl)-2-chloroacetamide and related analogs.

CompoundSubstituentLipophilicity (log P)TPSA (Ų)Meets Lipinski's Rule?
Analog 1 4-Br2.9429.10Yes
Analog 2 4-Cl2.8229.10Yes
Analog 3 4-F2.5329.10Yes
Analog 4 4-OH1.8149.33Yes
Analog 5 4-CN1.8852.89Yes
Data sourced from Bogdanović et al. (2021). nih.gov

Influence of Molecular Shape and Charge Distribution

The specific three-dimensional arrangement of atoms in this compound and the distribution of charge across its structure are critical for its interaction with biological macromolecules. X-ray crystallography studies of closely related molecules provide valuable insights into these features.

In the crystal structure of a similar compound, N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, the molecule adopts a specific conformation where the two phenyl rings are not coplanar. nih.gov The chlorobenzene (B131634) ring makes a significant dihedral angle of 68.21° with the bromobenzene (B47551) ring. nih.gov This twisted conformation is a key aspect of its molecular shape.

These structural features—a non-planar arrangement of aromatic rings and the capacity for specific hydrogen bonding—are likely crucial for the biological activity of this compound, dictating how it fits into and interacts with the active site of its target protein or enzyme.

Biological Activity and Molecular Target Engagement of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

In Vitro Biological Screening Paradigms

The biological evaluation of N-(4-bromophenyl)-2-chloro-2-phenylacetamide and its analogues has encompassed a range of in vitro assays to determine their antimicrobial, antiproliferative, and enzyme-inhibitory potential.

The antimicrobial properties of N-substituted chloroacetamides have been investigated, revealing that their biological activity can be influenced by the nature and position of substituents on the phenyl ring. srce.hr

A study characterizing a series of N-(substituted phenyl)-2-chloroacetamides reported the antimicrobial activity of N-(4-bromophenyl)-2-chloroacetamide against various pathogens. The results indicated that chloroacetamides, in general, were effective against Gram-positive bacteria, namely Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Their efficacy was found to be less pronounced against the Gram-negative bacterium Escherichia coli and moderate against the yeast Candida albicans. srce.hr The lipophilicity of halogenated p-substituted phenyl ring compounds, such as N-(4-bromophenyl)-2-chloroacetamide, is suggested to contribute to their ability to penetrate the phospholipid bilayer of cell membranes. srce.hr

In a study focused on thiazole-containing derivatives of N-(4-bromophenyl)-2-chloroacetamide, several compounds demonstrated promising antimicrobial activity. Specifically, certain derivatives showed notable effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal species (Aspergillus niger, Candida albicans), as determined by the turbidimetric method. researchgate.netnih.gov

Table 1: Antimicrobial Activity of N-(4-bromophenyl)-2-chloroacetamide Derivatives

Compound/Derivative Target Organism Activity Reference
Derivative d1 Bacteria & Fungi Promising researchgate.netnih.gov
Derivative d2 Bacteria & Fungi Promising researchgate.netnih.gov

Note: This table is interactive. Users can sort and filter the data.

The antiproliferative potential of derivatives of N-(4-bromophenyl)-2-chloroacetamide has been evaluated against cancer cell lines. In one study, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened for their anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) using the Sulforhodamine B (SRB) assay. researchgate.netnih.gov

The results of this anticancer screening identified two derivatives, designated as d6 and d7, as the most active compounds against the MCF7 cell line. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were reported as 38.0 µM for d6 and 40.6 µM for d7. For comparison, the standard anticancer drug used in the study, 5-fluorouracil, exhibited an IC50 of 5.2 µM. nih.gov These findings suggest that these derivatives could serve as lead molecules for the development of novel anticancer agents. nih.gov

Table 2: Anticancer Activity of N-(4-bromophenyl)-2-chloroacetamide Derivatives against MCF7 Cell Line

Compound IC50 (µM) Reference
Derivative d6 38.0 nih.gov
Derivative d7 40.6 nih.gov

Note: This table is interactive. Users can sort and filter the data.

Currently, there is a lack of direct experimental data on the inhibitory activity of this compound against cyclooxygenase (COX) enzymes and carbonic anhydrase.

However, molecular docking studies on derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have suggested potential interactions with enzymes crucial for microbial survival. These in silico analyses have explored the binding modes of active compounds with receptors such as DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net For instance, in silico studies on 2-chloro-N-phenylacetamide have suggested that its antifungal mechanism may involve the inhibition of DHFR. nih.gov It is important to note that these are computational predictions for derivatives and not direct experimental evidence for this compound.

There is no available scientific literature detailing the assessment of the antioxidant potential of this compound.

Molecular Mechanism of Action Studies

The precise molecular mechanisms of action for this compound are not yet fully elucidated through direct experimental studies. However, computational approaches have provided some insights into its potential biological targets.

Molecular docking studies have been employed to investigate the binding interactions of derivatives of N-(4-bromophenyl)-2-chloroacetamide with various protein targets. These studies aim to predict the binding affinity and orientation of the compounds within the active sites of these proteins, thereby suggesting potential mechanisms of action.

For a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, molecular docking simulations were performed against selected protein database (PDB) IDs, including those for bacterial DNA gyrase (1JIJ) and other microbial enzymes. researchgate.net The results indicated that the most active antimicrobial and anticancer derivatives displayed good docking scores within the binding pockets of these receptors. researchgate.net This suggests that these compounds may exert their biological effects by inhibiting these enzymes, which are essential for microbial growth and cancer cell proliferation. researchgate.net

Specifically, for the antifungal derivatives, docking studies suggested a potential interaction with fungal enzymes, while the anticancer derivatives showed favorable binding to receptors relevant to cancer progression. researchgate.net These in silico findings provide a basis for the rational design of more potent and selective inhibitors. researchgate.net

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Initial research into the biological and molecular activities of the specific chemical compound this compound has found a significant lack of available scientific literature. While numerous studies have been conducted on structurally related molecules, such as N-(4-bromophenyl)-2-chloroacetamide and its various derivatives, specific data pertaining to the biological activity, receptor engagement, and computational analysis of this compound is not present in the reviewed sources.

Consequently, a detailed article covering the requested sections on its specific receptor binding, modulation of biochemical pathways, computational docking, and use as a biochemical probe cannot be generated at this time. The available research focuses on analogues that, while similar, possess different structural features that would lead to distinct biological and chemical profiles.

For context, studies on related compounds include:

N-(4-bromophenyl)-2-chloroacetamide : This compound, lacking the second phenyl group on the acetamide (B32628) moiety, has been synthesized and evaluated for its antimicrobial properties. Research has explored its lipophilicity and structure-activity relationship in this context.

Thiazole (B1198619) Derivatives : A series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and investigated for both antimicrobial and antiproliferative activities. These studies included molecular docking simulations to understand their binding modes with specific protein targets.

Phenoxyacetamides : Compounds like N-(4-bromophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide have been designed and assessed as potential antitubercular agents.

These examples highlight that while the broader class of phenylacetamide derivatives is of scientific interest, the specific compound this compound has not been the subject of published research that would allow for a comprehensive report on its biological and molecular interactions as per the requested outline. Further empirical research would be required to elucidate the specific properties of this compound.

Derivatization and Design of Novel N 4 Bromophenyl 2 Chloro 2 Phenylacetamide Analogues

Synthesis of Hybrid Molecules Incorporating N-(4-bromophenyl)-2-chloro-2-phenylacetamide Scaffolds

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, dual-target activity, or enhanced physicochemical properties. The reactive chloroacetyl group of this compound makes it a suitable precursor for conjugation with various nucleophilic moieties. nih.govacs.org

Heterocyclic rings are fundamental components of many pharmaceuticals due to their diverse chemical properties and ability to engage in various biological interactions. Conjugating the N-(4-bromophenyl)-2-phenylacetamide scaffold with different heterocycles has yielded novel compounds with significant biological potential.

Thiazoles: The thiazole (B1198619) ring is a well-known pharmacophore present in numerous compounds with antimicrobial and anticancer properties. researchgate.net Researchers have synthesized derivatives by reacting a thiazole-containing intermediate with chloroacetyl chloride, followed by reaction with substituted anilines. nih.govnih.gov In a relevant synthetic pathway, 4-(4-bromophenyl)thiazol-2-amine is first reacted with chloroacetyl chloride to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. This intermediate is then coupled with various substituted anilines to yield a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov These hybrid molecules have shown promising in vitro antimicrobial and anticancer activities. nih.govresearchgate.net

Quinolines: Quinolines are another class of heterocyclic compounds with a broad spectrum of biological activities. Hybrid molecules have been synthesized by reacting 2-chloro-N-aryl-acetamides with quinoline-based acid hydrazides. acs.orgnih.gov For instance, 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide derivatives were synthesized as potential microbial DNA-gyrase inhibitors. acs.org This synthetic strategy effectively links the phenylacetamide core with the quinoline (B57606) scaffold through a hydrazinyl bridge, creating complex molecules for biological evaluation. acs.orgnih.gov

Pyrazoles: Pyrazoles are five-membered heterocyclic rings known for a wide range of pharmacological activities. researchgate.netresearchgate.net The synthesis of pyrazole-containing analogues can be achieved through cyclocondensation reactions. dergipark.org.tr For example, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide has been used as a precursor to generate various derived ring systems, including triazolin-thiones and thiadiazoles, which have shown potential antitumor activity. nih.gov While not a direct conjugation with the title compound, this illustrates a common strategy where a core scaffold is functionalized with reactive groups that can then be used to build or attach heterocyclic systems like pyrazoles. A general approach could involve reacting this compound with a pyrazole (B372694) derivative containing a nucleophilic group (e.g., an amino or thiol group) to form a stable conjugate.

Beyond heterocyclic moieties, the this compound scaffold can be conjugated with other functional groups known to modulate biological activity and physicochemical properties. The objective is often to introduce groups that can form additional interactions with biological targets, improve solubility, or alter metabolic stability. mdpi.com

For example, studies on related phenylacetamide structures have explored the introduction of various substituents on the phenyl rings. In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized with nitro and methoxy (B1213986) groups on the N-phenyl ring, which were then evaluated for anticancer activity. nih.gov Similarly, 2-phenoxy-N-phenylacetamide hybrids have been synthesized by reacting 2-chloro-N-phenylacetamides with phenolic compounds, introducing an ether linkage that provides conformational flexibility. arkat-usa.org The synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues demonstrates the attachment of a morpholinoethoxy group, a common moiety used to enhance solubility and bioavailability. researchgate.net These examples highlight the versatility of the chloroacetamide group in forming covalent bonds with phenols, anilines, and other nucleophiles, allowing for the introduction of a wide array of functional groups.

Table 1: Examples of Synthesized Hybrid Molecules
ScaffoldAttached MoietyResulting Compound ClassPotential Biological ActivityReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideSubstituted AnilinesThiazole-phenylacetamide hybridsAntimicrobial, Anticancer nih.gov
2-(4-bromophenyl)quinoline-4-carbohydrazide2-chloro-N-aryl-acetamidesQuinoline-phenylacetamide hybridsDNA-Gyrase Inhibition acs.org
2-chloro-N-phenylacetamidePotassium salts of p-hydroxybenzaldehyde2-(4-formylphenoxy)-N-phenylacetamidesPrecursors for fused pyrans arkat-usa.org
2-(4-hydroxyphenyl)acetic acidAromatic amines, then 1-(2-chloroethyl)morpholine2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamidesAntimicrobial researchgate.net

Strategic Modification for Enhanced Biological Activity or Selectivity

Modern drug discovery employs several rational design strategies to optimize lead compounds. For this compound, these strategies focus on modifying its structure to improve potency and selectivity while maintaining or enhancing desirable drug-like properties.

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. u-tokyo.ac.jpslideshare.net This strategy can be applied to the this compound scaffold in several ways.

Halogen Substitution: The bromo-substituent on the phenyl ring can be replaced with other halogens like chlorine or fluorine. u-tokyo.ac.jp This can affect the molecule's lipophilicity, electronic properties, and metabolic stability. For example, replacing bromine with fluorine often increases metabolic stability and can alter binding interactions. nih.gov

Ring Equivalents: The phenyl rings could be replaced by bioisosteric heterocyclic rings such as pyridine (B92270), thiophene, or pyrimidine. slideshare.net For instance, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor, potentially improving solubility and creating new interactions with a target protein.

Functional Group Isosteres: The amide linker is a key structural feature. Non-classical bioisosteric replacements could involve substituting the amide group with other functionalities like a sulfonamide, reverse amide, or ester to explore different chemical properties and resistance to hydrolysis.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.orgpharmacelera.com These hits are then optimized and grown or linked together to produce a more potent lead compound. nih.gov

The this compound structure can be deconstructed into key fragments:

The 4-bromophenyl group

The phenyl group

The chloro-acetamide linker

In an FBDD approach, these or similar fragments would be screened for binding to a specific target. drugdiscoverychemistry.com Once a fragment hit is identified (e.g., 4-bromoaniline), structure-guided methods can be used to "grow" the fragment by adding functionalities that occupy adjacent binding pockets, potentially reconstructing a molecule similar to the original lead or leading to an entirely new one. frontiersin.org For example, if the 4-bromophenyl fragment binds in one sub-pocket and a phenyl-containing fragment binds in another, they could be joined using different linkers to optimize the geometry and binding affinity. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its key pharmacophoric features. nih.gov This is a powerful tool for generating new intellectual property and finding compounds with improved properties.

Starting from the this compound scaffold, several scaffold hopping strategies could be envisioned:

Replacing the Acetamide (B32628) Linker: The central -NH-CO-CH(Cl)- linker could be replaced with a different core that maintains the spatial orientation of the two phenyl rings. Examples could include a triazole ring, a hydrazide scaffold, or other short, rigid linkers. nih.gov

Ring Opening/Closure: One of the phenyl rings could be part of a fused bicyclic system. For example, the N-(4-bromophenyl) group could be replaced by a quinoline or benzothiazole (B30560) scaffold to explore new chemical space while mimicking the original aromatic interaction. researchgate.net

Topology-Based Hopping: This involves finding completely new scaffolds that present the key functional groups (the two aromatic rings, the halogen atom, the carbonyl oxygen, and the NH group) in a similar three-dimensional arrangement to the original molecule. This can lead to the discovery of entirely new chemotypes with the same biological activity. An example of this principle is the development of benzohydrazide (B10538) derivatives as alternatives to phenylacetamide scaffolds for targeting bacterial ParE. nih.gov

Table 2: Strategic Design Modifications for this compound Analogues
Design StrategyModification ExampleRationalePotential Outcome
Bioisosteric ReplacementReplace -Br with -F or -ClAlter lipophilicity and metabolic stabilityImproved pharmacokinetic profile
Bioisosteric ReplacementReplace phenyl ring with pyridine ringIntroduce H-bond acceptor, improve solubilityEnhanced target binding and solubility
Fragment-Based Design"Grow" from a 4-bromophenyl fragment hitOptimize binding interactions in a stepwise mannerMore potent and ligand-efficient compounds
Scaffold HoppingReplace acetamide linker with a triazole ringDiscover novel core structures, new IPNew chemotypes with different physical properties
Scaffold HoppingReplace N-(4-bromophenyl) with a benzothiazoleExplore new chemical space while maintaining pharmacophoreImproved selectivity or activity

Combinatorial Chemistry and Library Synthesis

The this compound scaffold presents a versatile platform for the application of combinatorial chemistry principles to generate large and diverse libraries of novel compounds. This approach allows for the systematic and rapid synthesis of numerous analogues, which can then be subjected to high-throughput screening to identify molecules with desired biological activities. The core structure offers multiple points for chemical modification, enabling the exploration of a broad chemical space to establish structure-activity relationships (SAR).

Development of Diverse Libraries Based on the this compound Scaffold

The development of diverse chemical libraries based on the this compound scaffold can be efficiently achieved through parallel synthesis techniques, either in solution-phase or on a solid support. The fundamental strategy involves the reaction of a common core structure with a variety of building blocks to introduce chemical diversity at specific positions.

A key synthetic approach involves the modification of the chloroacetamide moiety. The reactive chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, a library can be generated by reacting this compound with a diverse set of amines, thiols, or alcohols. This leads to the formation of new C-N, C-S, or C-O bonds, respectively, at the position of the original chlorine atom.

Another point of diversification is the 4-bromophenyl group. Through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the bromine atom can be replaced with a multitude of aryl, heteroaryl, or alkyl groups. This allows for the exploration of how different substituents on this phenyl ring influence the biological activity of the resulting compounds.

Furthermore, the phenyl group of the phenylacetamide moiety can also be modified. Starting from different substituted phenylacetyl chlorides, a variety of analogues can be synthesized, each bearing a different substitution pattern on this phenyl ring.

The table below illustrates a representative, albeit hypothetical, library of analogues that could be synthesized from the this compound scaffold, showcasing the potential for chemical diversity.

Compound IDR1 (Substitution on the 4-bromophenyl ring)R2 (Substitution for the chloro group)R3 (Substitution on the phenylacetamide phenyl ring)
A-001 BrN(CH₃)₂H
A-002 BrmorpholinoH
A-003 BrSCH₂CH₃H
A-004 PhenylClH
A-005 Pyridin-3-ylClH
A-006 BrCl4-F
A-007 BrCl3-OCH₃
A-008 PhenylN(CH₃)₂4-F

High-Throughput Screening of Analog Libraries

High-throughput screening (HTS) is a crucial subsequent step after the synthesis of a diverse library of this compound analogues. HTS allows for the rapid and automated testing of thousands of compounds to identify "hits"—molecules that exhibit a desired biological effect. The choice of screening assay is dependent on the therapeutic target of interest.

For instance, if the library is being screened for potential anticancer activity, cell-based assays are commonly employed. These assays can measure various cellular responses, such as cell viability, apoptosis, or the inhibition of specific signaling pathways. A common method is the use of colorimetric or fluorometric assays that quantify the number of living cells after treatment with the library compounds.

Alternatively, if a specific enzyme is the target, biochemical assays can be developed. These assays measure the ability of the library compounds to inhibit or activate the target enzyme. For example, a fluorescence-based assay could be used where the enzyme's activity results in a change in fluorescence intensity. A compound that inhibits the enzyme would prevent this change.

The results of a high-throughput screen are typically expressed as the percentage of inhibition or activation for each compound at a fixed concentration. The most promising hits are then selected for further investigation, including dose-response studies to determine their potency (e.g., IC50 or EC50 values).

The following interactive data table provides a hypothetical example of the data that might be generated from a high-throughput screen of a library of this compound analogues against a target enzyme.

Compound IDConcentration (µM)% InhibitionHit
A-001 105.2No
A-002 1085.6Yes
A-003 1012.3No
A-004 103.1No
A-005 1092.1Yes
A-006 1045.8No
A-007 1078.9Yes
A-008 106.7No

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

N-(4-bromophenyl)-2-chloro-2-phenylacetamide as a Lead Compound for Pre-Clinical Investigation

There is currently no available scientific literature that identifies this compound as a lead compound for pre-clinical investigation. A thorough search did not yield any studies reporting on its biological activity, mechanism of action, or its role as a foundational structure for the development of new therapeutic agents. Consequently, there are no research findings to present regarding its efficacy or potential as a starting point for drug discovery.

Contribution to Understanding Halogen Effects in Molecular Recognition

Utility in Developing Targeted Molecular Probes

The utility of this compound in the development of targeted molecular probes is not described in any available research. There are no reports of this compound being used as a scaffold for the attachment of reporter groups, such as fluorescent dyes or affinity labels, to investigate biological processes or to target specific cellular components. Its application as a tool for chemical biology research has not been documented.

Future Research Directions and Unexplored Avenues for N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Exploration of Additional Biological Activities and Mechanistic Detail

The existing body of research on structurally related chloroacetamides provides a strong foundation for exploring the biological activities of N-(4-bromophenyl)-2-chloro-2-phenylacetamide. The high lipophilicity conferred by the 4-bromophenyl group suggests an enhanced ability to cross biological membranes, a characteristic often associated with potent bioactivity. Future research should systematically screen this compound against a wider array of biological targets.

Potential Areas for Biological Screening:

Antimicrobial Activity : Derivatives of N-phenylacetamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. A thorough investigation into the minimum inhibitory concentration (MIC) of the title compound against a diverse panel of microbial and fungal pathogens is a logical first step.

Antiproliferative and Anticancer Activity : Related N-phenylacetamide derivatives have been evaluated for their potential as antiproliferative agents. Screening against various cancer cell lines, such as breast adenocarcinoma (MCF7), could reveal potential applications in oncology.

Enzyme Inhibition : Analogues have been synthesized and tested as inhibitors for specific enzymes, such as carbonic anhydrase, which is a target in various pathologies. This suggests that this compound could be a scaffold for developing novel enzyme inhibitors.

Neurological Activity : The phenylacetamide core is present in molecules with antidepressant potential. Exploring the activity of the title compound on monoamine oxidase (MAO) or other neurological targets could uncover new therapeutic applications.

Nitric Oxide Synthesis : A structurally similar compound, 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been investigated for its ability to stimulate endogenous nitric oxide synthesis. Given the role of nitric oxide in vasodilation and cellular signaling, this represents a novel and exciting avenue of research.

Beyond screening, detailed mechanistic studies are imperative. For any identified activity, research should aim to elucidate the precise molecular mechanism. For instance, if antimicrobial effects are confirmed, studies could investigate whether the compound disrupts cell membrane integrity, inhibits essential enzymes, or interferes with nucleic acid synthesis.

Table 1: Proposed Areas for Biological Investigation

Research Area Rationale Potential Targets
Antimicrobial Proven activity in related chloroacetamides. Gram-positive bacteria, Gram-negative bacteria, pathogenic fungi.
Antiproliferative Activity observed in similar thiazole-containing derivatives. Various human cancer cell lines (e.g., MCF7).
Enzyme Inhibition Scaffolds used for carbonic anhydrase inhibitors. Carbonic anhydrases, kinases, proteases.
Neurological Phenylacetamide core found in antidepressant compounds. Monoamine oxidase (MAO), serotonin and dopamine receptors.
Cardiovascular Potential for nitric oxide synthesis stimulation based on analogues. Endothelial nitric oxide synthase (eNOS).

Deeper Understanding of Structure-Function Relationships Through Advanced Computational Methods

To move beyond serendipitous discovery and toward rational drug design, a deep understanding of the structure-activity relationship (SAR) is crucial. Advanced computational methods can provide invaluable insights into how the chemical structure of this compound correlates with its biological function.

Quantitative Structure-Activity Relationship (QSAR) analysis has been effectively used on N-(substituted phenyl)-2-chloroacetamides to correlate physicochemical properties like lipophilicity and topological polar surface area (TPSA) with antimicrobial activity. Similar studies on the title compound and its newly synthesized analogues could identify key molecular descriptors that govern its bioactivity.

Furthermore, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a target protein. This requires high-quality structural data of the target, but it can guide the design of derivatives with improved potency and selectivity. For example, docking studies could reveal whether the 4-bromophenyl moiety engages in a specific hydrophobic pocket or if the chloroacetamide group acts as a key hydrogen bond acceptor or donor. The foundational crystallographic data of related amide structures is essential for building accurate computational models.

Development of Novel Synthetic Methodologies for Enantioselective Synthesis

A critical and underexplored aspect of this compound is its chirality. The carbon atom bearing both the chlorine atom and the phenyl group is a stereocenter. Consequently, the compound exists as a pair of enantiomers ((R) and (S) forms). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicities.

To date, the synthesis of this and related compounds has largely been racemic. A significant future direction is the development of novel synthetic methodologies for the enantioselective synthesis of this compound. This would involve using chiral catalysts, auxiliaries, or starting materials to produce each enantiomer in high purity. Access to the individual enantiomers would allow for a comparative evaluation of their biological activities, which is a critical step in the preclinical development of any chiral therapeutic agent.

Investigation of its Role in Material Science or Other Chemical Fields

While the primary focus has been on biological applications, the structural features of this compound may lend themselves to applications in material science. The presence of aromatic rings, an amide linkage capable of hydrogen bonding, and a reactive chloro-functional group provides multiple avenues for exploration.

Future research could investigate its potential as a monomer or building block for novel polymers. The reactive chlorine atom could be used for polymerization or for grafting the molecule onto surfaces to modify their properties. The study of its solid-state properties, including potential polymorphism as seen in the related N-(4-Bromophenyl)acetamide, could be relevant for crystal engineering and the design of organic materials with specific packing motifs and physical properties. Additionally, its use as a precursor for synthesizing organochalcogenide compounds opens possibilities for creating materials with interesting electronic or antioxidant properties.

Collaborative and Interdisciplinary Research Imperatives (e.g., Chemistry-Biology Interface)

Realizing the full potential of this compound will require a highly collaborative and interdisciplinary approach. The siloed nature of academic research can often hinder the translation of chemical discoveries into functional applications.

A successful research program would necessitate a strong interface between several disciplines:

Synthetic Organic Chemists to devise efficient and novel synthetic routes, including enantioselective methods, and to generate a library of diverse analogues for SAR studies.

Medicinal Chemists and Pharmacologists to design and execute comprehensive biological screening campaigns and to conduct detailed mechanistic studies to identify molecular targets.

Computational Chemists to perform QSAR and molecular docking studies to rationalize observed activities and guide the design of next-generation compounds with improved properties.

Structural Biologists to determine the crystal structures of the compound in complex with its biological targets, providing definitive proof of its binding mode and mechanism of action.

Material Scientists to explore the non-biological potential of the compound in the creation of novel functional materials.

By fostering collaboration among these fields, the scientific community can ensure that the promising scaffold of this compound is thoroughly investigated, maximizing the chances of translating this fundamental chemical entity into a valuable tool for science and medicine.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(4-bromophenyl)-2-chloro-2-phenylacetamide in laboratory settings?

  • Methodological Answer :

  • Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors.
  • Use inert solvents (e.g., dichloromethane) during synthesis to minimize hazardous byproducts. Post-experiment, segregate halogenated waste and dispose via certified chemical waste services to prevent environmental contamination .

Q. How can this compound be synthesized, and what intermediates are critical for structural validation?

  • Methodological Answer :

  • A common route involves coupling 4-bromoaniline with 2-chloro-2-phenylacetyl chloride in dichloromethane using triethylamine as a base.
  • Key intermediates include the unreacted amine (verified via TLC) and the acyl chloride precursor (monitored by IR spectroscopy for C=O stretching at ~1800 cm⁻¹). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and the acetamide carbonyl (δ ~168 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for bromine/chlorine.
  • IR Spectroscopy : Identify amide N–H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

Q. How does the crystal packing of this compound influence its stability?

  • Methodological Answer :

  • X-ray crystallography (using SHELXL) reveals intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize the lattice. Dihedral angles between aromatic rings (e.g., ~66° between 4-bromophenyl and acetamide groups) affect molecular rigidity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthetic routes for this compound derivatives?

  • Methodological Answer :

  • Use the B3LYP/6-31G(d) basis set to model reaction pathways, focusing on transition states of amide bond formation. Compare computed vibrational spectra (e.g., C=O stretching) with experimental IR data to validate accuracy .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetamides?

  • Methodological Answer :

  • Validate structures using the IUCr’s checkCIF tool to flag geometric outliers (e.g., bond angles > 5° from expected values). Refine hydrogen bonding networks with SHELXPRO, adjusting isotropic displacement parameters (Ueq) for non-H atoms .

Q. How does this compound act as a ligand in coordination chemistry?

  • Methodological Answer :

  • The acetamide’s carbonyl and aromatic bromine serve as donor sites. Test coordination with transition metals (e.g., VO³⁺) via UV-Vis titration, monitoring ligand-to-metal charge transfer bands. Single-crystal XRD confirms octahedral or square-planar geometries .

Q. What mechanistic insights explain its role in radical polymerization initiation?

  • Methodological Answer :

  • Thermally decompose this compound with methylmethacrylate at 80°C. Use EPR spectroscopy to detect radical intermediates (e.g., bromine-centered radicals). Kinetic studies show a 0.5-order dependence on initiator concentration, suggesting a homolytic cleavage mechanism .

Q. How do substituents on the phenyl ring affect bioactivity in related acetamide derivatives?

  • Methodological Answer :

  • Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Assess cytotoxicity via MTT assays and correlate with Hammett σ values. QSAR models predict enhanced activity with para-bromo substituents due to increased lipophilicity (logP ~3.2) .

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N-(4-bromophenyl)-2-chloro-2-phenylacetamide
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N-(4-bromophenyl)-2-chloro-2-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.